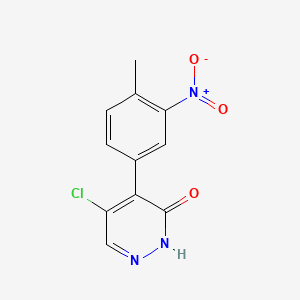

![molecular formula C10H17NO2 B581668 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-33-7](/img/structure/B581668.png)

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Vue d'ensemble

Description

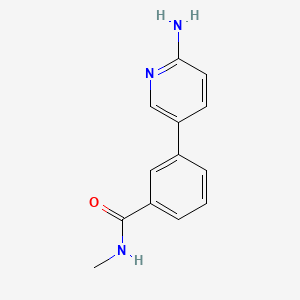

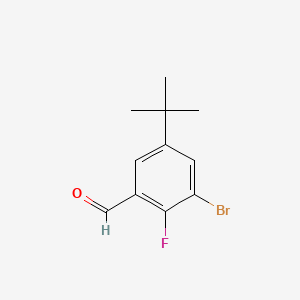

“Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS Number: 135908-33-7 . It has a molecular weight of 183.25 and its molecular formula is C10H17NO2 . The IUPAC name for this compound is methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate” is 1S/C10H17NO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 241.2±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 47.8±3.0 kJ/mol .Applications De Recherche Scientifique

Transport Applications : Isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have been synthesized and compared with (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to the Na+-independent membrane transport system L in tumor cells. These compounds have shown more reactivity than their bicycloheptane analogues with this system (Christensen et al., 1983).

Synthesis of Enantiomers : The efficient synthesis of the enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and related compounds has been achieved, providing a basis for further exploration of their properties (Palkó et al., 2013).

Antiprotozoal Activity : Research has investigated the antiprotozoal activity of various 4-aminobicyclo[2.2.2]octan-2-ones and -ols against Trypanosoma and Plasmodium falciparum, providing insight into their potential medicinal applications (Seebacher et al., 2006).

Peptide Research : The (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid has been studied for its ability to induce reverse turns into peptides, which could have implications in protein engineering and drug design (André et al., 2012).

Antifolate Evaluation : An analogue of aminopterin with a bicyclo[2.2.2]octane ring has been synthesized and tested for antifolate activity. Despite structural similarities to aminopterin, the bicyclic ring structure significantly alters its biological activity (Reynolds et al., 2001).

Antitrypanosomal and Antiplasmodial Activities : New derivatives of 4-amino-6,7-diphenylbicyclo[2.2.2]octane have been synthesized and evaluated for their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing potential for treating tropical diseases (Seebacher et al., 2006).

Antiplasmodial and Antitrypanosomal Derivatives : Various 4-aminobicyclo[2.2.2]octane derivatives have been developed and assessed for their antiplasmodial and antitrypanosomal activities, contributing to the search for new treatments against tropical diseases (Seebacher et al., 2003).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Propriétés

IUPAC Name |

methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIKFAFEMDBXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1)(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699306 | |

| Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |

CAS RN |

135908-33-7 | |

| Record name | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

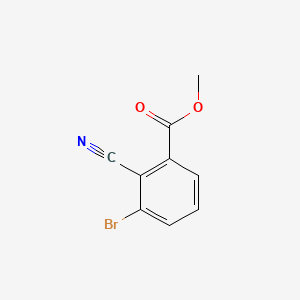

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)